![molecular formula C29H30N2O5 B2860911 2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442556-07-2](/img/structure/B2860911.png)
2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule with several functional groups, including a piperidine ring, a benzo[de]isoquinoline-1,3(2H)-dione moiety, and an acetylphenoxy group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the benzo[de]isoquinoline-1,3(2H)-dione moiety could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar groups could affect its solubility in different solvents .科学的研究の応用
Oxidative Fission and Synthesis
The compound has been implicated in research exploring the oxidative fission of certain β-diketones. For instance, derivatives similar to this compound undergo oxidative fission by selenium dioxide to yield products like tetrahydroisoquinoline-triones and acetic acid, which is part of broader research into β-diketone chemistry and its implications for organic synthesis (Howe & Johnson, 1972).
Luminescent Properties and Photo-induced Electron Transfer
Research into novel piperazine substituted naphthalimide model compounds, which share structural similarities with the compound , has revealed interesting luminescent properties and the potential for photo-induced electron transfer. These properties are significant for the development of pH probes and exploring the quenching of fluorescence through photoelectron transfer processes (Gan et al., 2003).
Synthesis of Heterocyclic Compounds
This compound is also related to research in the synthesis of heterocyclic compounds, such as 1,3-benzoxazines, through multi-component reactions. Such syntheses are valuable for creating novel organic compounds with potential applications in medicinal chemistry and material science (Rostami-Charati, 2013).
Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives
Studies have observed novel rearrangement reactions leading to the formation of tetrahydroquinolinone and nicotinonitrile derivatives. These reactions expand the toolkit for synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Moustafa et al., 2011).
DFT Calculations and NLO Analysis
Research involving the synthesis and analysis of novel heteroannulated compounds, through Density Functional Theory (DFT) calculations and Non-Linear Optical (NLO) properties, sheds light on the electronic structure and potential applications of such molecules in optics and electronics (Halim & Ibrahim, 2017).
Potential Cytotoxic Agents
Derivatives of 4-hydroxyquinolines, structurally related to the compound , have been synthesized and evaluated for their cytotoxic properties. These studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships of these molecules (Csuvik et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[1-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-19(32)21-8-10-24(11-9-21)36-18-23(33)17-30-14-12-20(13-15-30)16-31-28(34)25-6-2-4-22-5-3-7-26(27(22)25)29(31)35/h2-11,20,23,33H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJSTXWMGWQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


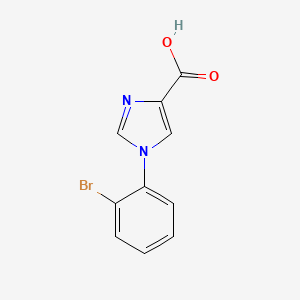
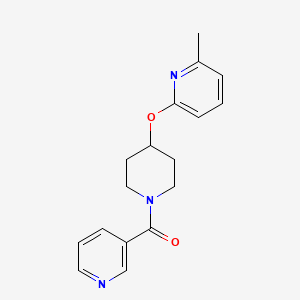
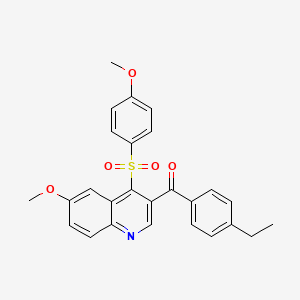
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

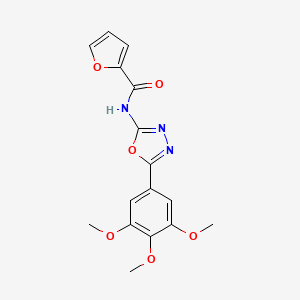

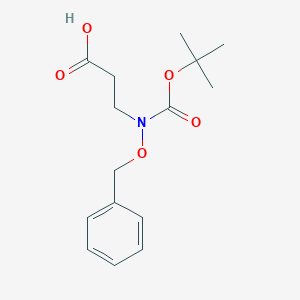
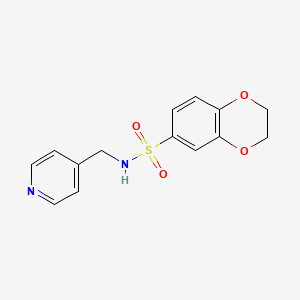
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
